2-(4-Methoxynaphthalen-1-yl)pyrrolidine
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Overview
Description
2-(4-Methoxynaphthalen-1-yl)pyrrolidine is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol It is a derivative of naphthalene, featuring a pyrrolidine ring attached to the naphthalene structure through a methoxy group
Mechanism of Action
Pyrrolidine derivatives have been found to exhibit a broad range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral activities . The biosynthesis of these compounds is generally directed by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxynaphthalen-1-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by binding to receptor proteins, leading to changes in downstream gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or anti-cancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. The compound’s metabolism can also affect its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxynaphthalen-1-yl)pyrrolidine typically involves the reaction of 4-methoxynaphthalene with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the naphthalene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxynaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4-Methoxynaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxynaphthalen-1-yl)piperidine
- 2-(4-Methoxynaphthalen-1-yl)morpholine
- 2-(4-Methoxynaphthalen-1-yl)pyridine
Uniqueness
2-(4-Methoxynaphthalen-1-yl)pyrrolidine is unique due to its specific structural features, such as the combination of a naphthalene ring with a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9,14,16H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPRFUNRGEIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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